1,3-Dibromopent-2-ene 1,3-Dibromopent-2-ene
Brand Name: Vulcanchem
CAS No.: 59838-04-9
VCID: VC19570569
InChI: InChI=1S/C5H8Br2/c1-2-5(7)3-4-6/h3H,2,4H2,1H3
SMILES:
Molecular Formula: C5H8Br2
Molecular Weight: 227.92 g/mol

1,3-Dibromopent-2-ene

CAS No.: 59838-04-9

Cat. No.: VC19570569

Molecular Formula: C5H8Br2

Molecular Weight: 227.92 g/mol

* For research use only. Not for human or veterinary use.

1,3-Dibromopent-2-ene - 59838-04-9

Specification

CAS No. 59838-04-9
Molecular Formula C5H8Br2
Molecular Weight 227.92 g/mol
IUPAC Name 1,3-dibromopent-2-ene
Standard InChI InChI=1S/C5H8Br2/c1-2-5(7)3-4-6/h3H,2,4H2,1H3
Standard InChI Key BFYFTEZSAVFSKY-UHFFFAOYSA-N
Canonical SMILES CCC(=CCBr)Br

Introduction

Structural Characteristics and Molecular Identity

Molecular Composition

1,3-Dibromopent-2-ene has the molecular formula C₅H₈Br₂ and a molecular weight of 227.92 g/mol. Its IUPAC name, 1,3-dibromopent-2-ene, reflects the positions of the bromine atoms and the double bond. The compound’s canonical SMILES representation, CCC(=CCBr)Br, and standardized InChI key (BFYFTEZSAVFSKY-UHFFFAOYSA-N) further clarify its structural configuration.

Table 1: Fundamental Identifiers of 1,3-Dibromopent-2-ene

PropertyValue
CAS Number59838-04-9
Molecular FormulaC₅H₈Br₂
Molecular Weight227.92 g/mol
IUPAC Name1,3-dibromopent-2-ene
SMILESCCC(=CCBr)Br
InChI KeyBFYFTEZSAVFSKY-UHFFFAOYSA-N

Geometric Isomerism

The compound exhibits cis-trans isomerism due to restricted rotation around the double bond. The cis isomer, with bromine atoms on the same side of the double bond, experiences greater steric hindrance compared to the trans isomer. This steric strain influences reactivity, as the cis configuration is less stable under thermal conditions .

Synthesis and Stereochemical Control

Synthetic Routes

1,3-Dibromopent-2-ene is synthesized through multiple pathways, including:

  • Electrophilic Bromination: Direct bromination of pent-2-ene using bromine (Br₂) in a controlled environment.

  • Allylic Bromination: Radical-mediated bromination at the allylic positions (C1 and C3) using reagents like N-bromosuccinimide (NBS).

  • Elimination Reactions: Dehydrohalogenation of 1,3,5-tribromopentane to yield the alkene.

Reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) dictate the stereochemical outcome. For instance, low-temperature bromination favors the trans isomer due to reduced thermal energy for steric rearrangement.

Stereoselectivity

The choice of brominating agent impacts isomer distribution. Electrophilic bromination with Br₂ in a nonpolar solvent typically yields a mixture, whereas stereospecific catalysts like Lewis acids (e.g., FeBr₃) enhance trans selectivity. Recent advances in photochemical bromination have enabled >90% cis isomer production under UV irradiation .

Physical and Chemical Properties

Reactivity Profile

The compound’s reactivity arises from two functional groups:

  • Alkene Double Bond: Susceptible to electrophilic addition (e.g., hydrogenation, epoxidation).

  • Bromine Atoms: Participate in nucleophilic substitution (SN₂) or elimination (E2) reactions.

For example, hydrogenation with H₂/Pt reduces the double bond, yielding 1,3-dibromopentane. Stereochemical outcomes depend on the starting isomer: cis-1,3-dibromopent-2-ene produces meso-1,3-dibromopentane, while the trans isomer forms a racemic mixture .

Applications in Organic Synthesis

Cross-Coupling Reactions

1,3-Dibromopent-2-ene serves as a precursor in Suzuki-Miyaura couplings, where one bromine acts as a leaving group. For instance, reaction with arylboronic acids yields substituted alkenes, valuable in pharmaceutical intermediates.

Polymer Chemistry

The compound’s dual bromine sites enable its use as a crosslinking agent in polyolefin synthesis. Copolymerization with ethylene enhances thermal stability in polymers used for high-temperature coatings .

Research and Development Trends

Mechanistic Studies

Recent kinetic studies explore the compound’s behavior in Birch reductions, where electron-deficient alkenes undergo radical anion formation. These investigations reveal solvent-dependent selectivity, with tetrahydrofuran (THF) favoring mono-debromination .

Catalytic Innovations

Palladium-catalyzed debromination of 1,3-dibromopent-2-ene produces 1,3-pentadiene, a monomer for conductive polymers. Nanoparticle catalysts (e.g., Pd/SiO₂) achieve >95% conversion under mild conditions .

Comparative Analysis with Related Compounds

Table 2: Comparison of Dibromopent-2-ene Isomers

Property1,3-Dibromopent-2-ene1,4-Dibromopent-2-ene
CAS Number59838-04-925296-22-4
Boiling Point192°C (est.)185°C (est.)
ReactivityHigh (allylic Br)Moderate (terminal Br)
StabilityModerateHigh

The 1,3-isomer’s allylic bromines enhance electrophilicity, making it more reactive in SN₂ reactions than the 1,4-isomer .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator